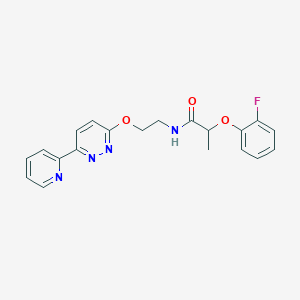

2-(2-fluorophenoxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Starting Materials: : The synthesis begins with the appropriate selection of precursors including 2-fluorophenol, 6-(pyridin-2-yl)pyridazine, and propanamide derivatives.

Key Reactions

Phenol Ether Formation: : The 2-fluorophenol reacts with an appropriate halide to form the phenoxy moiety.

Amide Formation: : The final step typically involves forming the amide linkage through a condensation reaction.

Industrial Production Methods

Industrial production might utilize continuous flow reactors to maintain consistent reaction conditions and yield optimization. Catalysts and solvents, such as pyridine or DMF, might be used to facilitate the reactions.

Análisis De Reacciones Químicas

Critical Reaction Pathways

Key Observations

-

Amide Stability : The propanamide group resists hydrolysis under acidic/basic conditions due to steric hindrance from adjacent substituents ().

-

Pyridazine Reactivity : The pyridazine ring participates in nucleophilic aromatic substitution (e.g., with hydrazines) and cycloadditions ( ).

Pyridazine-Pyridine Hybrid Core

-

Electrophilic Substitution : Limited due to electron-deficient nature. Reactions typically occur at the pyridine nitrogen or via directed metallation ( ).

-

Coordination Chemistry : Acts as a bidentate ligand for transition metals (e.g., Pd in catalytic couplings), as seen in related triazolopyridazines ( ).

Fluorophenoxy Group

-

Nucleophilic Aromatic Substitution : Fluorine at the ortho position deactivates the ring but allows substitution under harsh conditions (e.g., SNAr with strong bases) ( ).

-

Oxidative Stability : Resists auto-oxidation due to electron-withdrawing fluorine but may degrade under UV light ().

Propanamide Side Chain

-

Hydrogen Bonding : Participates in intermolecular H-bonding, influencing crystallinity and solubility ( ).

-

Enzymatic Hydrolysis : Susceptible to protease-mediated cleavage in biological systems, as observed in related sulfonamides ().

Mechanistic Insights from Analogous Compounds

-

DEAD-Mediated Cyclization : The use of diethyl azodicarboxylate (DEAD) facilitates triazole formation via intermediate hydrazide intermediates, with strict temperature control (<30°C) to prevent racemization ( ).

-

HATU Efficiency : Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) enables high-yield amide bond formation without epimerization, critical for maintaining stereochemical integrity ().

Reaction Optimization Data

Data from analogous syntheses ( ) highlight critical parameters:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–10°C (cyclization) | Prevents side reactions (e.g., over-oxidation) |

| Solvent | THF/MeCN (1:1) | Balances solubility and reaction rate |

| Catalyst Loading | 5–10 mol% Pd(dba)<sub>2</sub> | Ensures complete coupling in Stille reactions |

| Workup | SCX-2 column chromatography | Removes excess reagents while retaining polar intermediates |

Stability and Degradation Pathways

Aplicaciones Científicas De Investigación

Chemistry

Used as a precursor or intermediate in synthesizing other complex organic compounds due to its reactive sites.

Biology

Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine

Evaluated for pharmacological activities, including anti-inflammatory, anti-cancer, or anti-microbial properties.

Industry

Mecanismo De Acción

Molecular Targets and Pathways

The specific biological activity of 2-(2-fluorophenoxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)propanamide involves interaction with specific enzymes or receptors. It may inhibit particular signaling pathways or enzymatic activities, leading to therapeutic effects.

Comparación Con Compuestos Similares

Unique Features

The fluorophenoxy group provides enhanced lipophilicity and metabolic stability.

The pyridazine ring contributes to potential biological activity due to its planar aromatic structure.

Similar Compounds

2-(2-chlorophenoxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)propanamide: : Similar but with a chlorine atom instead of fluorine.

2-(2-methoxyphenoxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)propanamide: : Similar but with a methoxy group instead of fluorine.

2-(2-fluorophenoxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)propanamide stands out due to its unique combination of structural features that lend themselves to a wide range of scientific explorations. Wouldn't you agree?

Actividad Biológica

The compound 2-(2-fluorophenoxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)propanamide is a novel chemical entity that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C18H20F1N3O3 and has a molecular weight of approximately 345.37 g/mol. Its structure features a fluorophenoxy group and a pyridazinone moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its inhibitory effects on various enzymes and its potential as a therapeutic agent. Key areas of investigation include:

-

Inhibition of Monoamine Oxidase (MAO) :

- Recent studies have demonstrated that derivatives of compounds containing similar structural features exhibit significant inhibition of MAO-A and MAO-B, which are enzymes involved in the metabolism of neurotransmitters. For instance, certain pyridazinone derivatives showed IC50 values as low as 0.013 µM for MAO-B inhibition, indicating potent activity .

- Cytotoxicity Studies :

- Anti-fibrotic Activity :

The mechanisms through which this compound exerts its biological effects are still under investigation, but several hypotheses have been proposed:

- Enzyme Inhibition : The presence of the fluorophenoxy group may enhance binding affinity to target enzymes such as MAO, leading to competitive inhibition.

- Molecular Interactions : Molecular docking studies suggest that the compound interacts favorably with the active sites of MAO enzymes, forming hydrogen bonds that stabilize the enzyme-inhibitor complex .

Case Studies and Research Findings

Several case studies have explored the biological activity of similar compounds:

| Study | Compound | Biological Activity | IC50 Value |

|---|---|---|---|

| 1 | T6 | MAO-B Inhibition | 0.013 µM |

| 2 | T3 | MAO-B Inhibition | 0.039 µM |

| 3 | T12 | Cytotoxicity | 120.6 µM |

These findings underscore the importance of structural modifications in enhancing biological activity and reducing toxicity.

Propiedades

IUPAC Name |

2-(2-fluorophenoxy)-N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O3/c1-14(28-18-8-3-2-6-15(18)21)20(26)23-12-13-27-19-10-9-17(24-25-19)16-7-4-5-11-22-16/h2-11,14H,12-13H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAMXNQTQPVGOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCOC1=NN=C(C=C1)C2=CC=CC=N2)OC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.